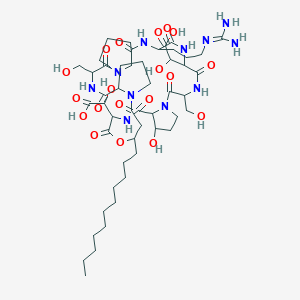
2,2'-Thiobis(éthylamine)
Vue d'ensemble
Description
2,2'-Thiobis(ethylamine), also known as 2,2'-Thiobis(ethylamine), is a useful research compound. Its molecular formula is C4H12N2S and its molecular weight is 120.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Thiobis(ethylamine) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203144. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Thiobis(ethylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Thiobis(ethylamine) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Construction de Protocellules
2,2'-Thiobis(éthylamine): (TBEA) a été utilisé dans la création de vésicules à cœur de coacervat à base de peptides avec des membranes semi-perméables. Ces vésicules servent de protocellules, imitant les cellules vivantes en maintenant des concentrations internes élevées de biomolécules et des membranes sélectives. Le TBEA, combiné à des autocollants tyrosine-phénylalanine, forme des coacervats liquides clairs qui se transforment en protocellules stables, entourées de membranes, lors de l'oxydation enzymatique et de la réticulation {svg_1}.
Systèmes de délivrance de médicaments
En raison de sa capacité à former des coacervats stables qui peuvent encapsuler des enzymes, la Lanthionamine présente un potentiel dans les applications de délivrance de médicaments. Les membranes semi-perméables créées par l'oxydation des peptides riches en tyrosine permettent le passage sélectif des molécules, ce qui permet de fournir aux enzymes encapsulées des substrats de l'extérieur {svg_2}.
Recherche sur les cellules artificielles
L'étude des cellules artificielles bénéficie de l'utilisation du TBEA dans la construction de compartiments ressemblant à des cellules avec une épaisseur et une flexibilité de membrane réglables. Cette flexibilité est cruciale pour comprendre le rôle de la compartimentation dans les réseaux de réactions biomoléculaires et biochimiques {svg_3}.
Environnements de surpeuplement moléculaire
Le rôle du TBEA dans la formation de coacervats qui imitent l'environnement physico-chimique à l'intérieur des cellules vivantes est important pour la recherche sur le surpeuplement moléculaire. Cette propriété est essentielle pour étudier les effets des concentrations élevées de biomolécules sur les processus cellulaires {svg_4}.
Séparation de phase liquide-liquide (LLPS)
La recherche sur la LLPS, un processus crucial pour la formation d'organites sans membrane dans les cellules, utilise le TBEA pour explorer les interactions non covalentes qui conduisent à la séparation. Cette recherche a des implications pour la compréhension des maladies liées à la dysrégulation de la LLPS {svg_5}.
Analyse des propriétés biophysiques
La faible rigidité de flexion de la membrane des protocellules de coacervats à base de TBEA, comparée aux bicouches lipidiques, fournit des informations sur les propriétés biophysiques des membranes cellulaires. Ces informations sont précieuses pour la conception de matériaux biomimétiques flexibles et réactifs {svg_6}.
Imagerie par fluorescence
La fluorescence intrinsèque des membranes de dityrosine formées à partir de conjugués de TBEA est exploitée dans les applications d'imagerie par fluorescence. Cette caractéristique permet la visualisation et le suivi des protocellules dans divers contextes expérimentaux {svg_7}.
Réseaux de réactions biochimiques
Le TBEA contribue à l'étude des réseaux de réactions biochimiques en permettant la création de protocellules avec des membranes sélectives et semi-perméables. Ces protocellules peuvent être utilisées pour étudier les effets de la compartimentation sur la cinétique et la dynamique des réactions {svg_8}.
Safety and Hazards
2,2’-Thiobis(ethylamine) is dangerous. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If swallowed, one should rinse the mouth and not induce vomiting. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Analyse Biochimique
Biochemical Properties
2,2’-Thiobis(ethylamine) plays a significant role in biochemical reactions, particularly in the formation of coacervates and other complex structures. It interacts with enzymes, proteins, and other biomolecules through its amine and sulfide groups. These interactions often involve hydrogen bonding, ionic interactions, and covalent bonding, which can influence the structure and function of the biomolecules. For example, 2,2’-Thiobis(ethylamine) can form stable complexes with metal ions, which can act as cofactors for various enzymatic reactions .
Cellular Effects
2,2’-Thiobis(ethylamine) has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Thiobis(ethylamine) can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Thiobis(ethylamine) involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their activity. For example, 2,2’-Thiobis(ethylamine) can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Thiobis(ethylamine) can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to 2,2’-Thiobis(ethylamine) can lead to changes in cellular function, including alterations in cell growth and metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2’-Thiobis(ethylamine) vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzymatic activity and promoting cell growth. At high doses, 2,2’-Thiobis(ethylamine) can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s effects .
Metabolic Pathways
2,2’-Thiobis(ethylamine) is involved in various metabolic pathways, including those related to sulfur and nitrogen metabolism. It interacts with enzymes and cofactors that are involved in these pathways, influencing metabolic flux and metabolite levels. For example, 2,2’-Thiobis(ethylamine) can be metabolized by enzymes such as aminotransferases and sulfotransferases, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, 2,2’-Thiobis(ethylamine) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,2’-Thiobis(ethylamine) can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,2’-Thiobis(ethylamine) can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-(2-aminoethylsulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S/c5-1-3-7-4-2-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONTXEXBTWSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061232 | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-76-1 | |
| Record name | 2,2′-Thiobis[ethanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthionamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthionamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2,2'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiobis(ethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHIONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM62E59XQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















